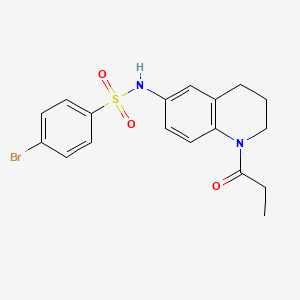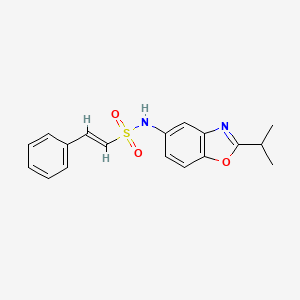
3-(Hydroxymethyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)azetidin-3-ol is a four-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azetidine, characterized by the presence of a hydroxymethyl group at the third position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)azetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the hydrogenolysis of azetidin-3-ones using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimization of reaction conditions to enhance yield and purity.
化学反応の分析
Types of Reactions: 3-(Hydroxymethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4) is commonly used for oxidative cleavage.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is used for hydrogenolysis.
Substitution: Various nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Functionalized azetidines with diverse substituents.
科学的研究の応用
3-(Hydroxymethyl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds and peptidomimetics.
Medicine: Derivatives of this compound have shown potential as antiproliferative agents in cancer research.
Industry: It is utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-(Hydroxymethyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. In medicinal applications, it acts as a bio-isostere of pyrrolidin-3-ol, exhibiting significant antiproliferative properties by targeting DNA repair pathways .
類似化合物との比較
Azetidine: A parent compound with similar structural features but lacking the hydroxymethyl group.
Pyrrolidin-3-ol: A five-membered ring compound with similar functional groups.
Oxetane: A four-membered ring compound containing an oxygen atom instead of nitrogen.
Uniqueness: 3-(Hydroxymethyl)azetidin-3-ol is unique due to its combination of a strained four-membered ring and a hydroxymethyl group, which imparts distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
特性
IUPAC Name |
3-(hydroxymethyl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-3-4(7)1-5-2-4/h5-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGVQQICUXXQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2909822.png)
![2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2909824.png)

![4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2909826.png)
![N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2909827.png)


![8-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2909834.png)


![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2909838.png)
![3-Azabicyclo[4.2.1]nonan-4-one](/img/structure/B2909842.png)

![(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2909844.png)
